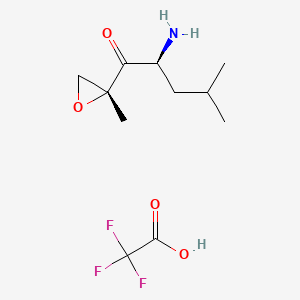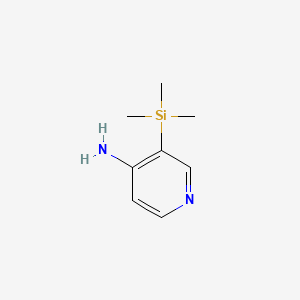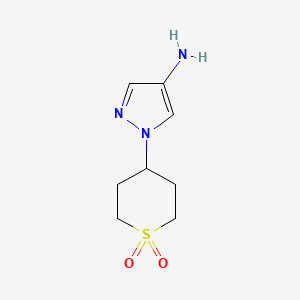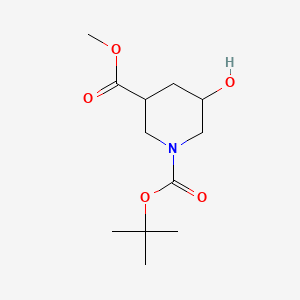
Methyl-1-Boc-5-Hydroxypiperidin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” is an intermediate used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . It is also used to prepare pyrrolidinylimidazopyridinylpiperidinylmethanone derivatives and analogs for use as diacylglycerol acyltransferase 2 inhibitors .
Molecular Structure Analysis
The molecular formula of “Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” is C12H21NO5 . The molecular weight is 259.29900 .Physical and Chemical Properties Analysis
“Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate” has a predicted boiling point of 352.1±42.0 °C and a predicted density of 1.182±0.06 g/cm3 . The predicted pKa is 14.33±0.40 .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und pharmazeutische Anwendungen
Piperidinderivate, darunter Methyl-1-Boc-5-Hydroxypiperidin-3-carboxylat, sind in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie in über zwanzig Klassen von Arzneimitteln vorkommen . Sie dienen als synthetische Fragmente zum Aufbau von Medikamenten, insbesondere bei der Entwicklung neuer pharmakologisch aktiver Verbindungen.
Synthese biologisch aktiver Piperidine
Diese Verbindung wird in intra- und intermolekularen Reaktionen zur Bildung verschiedener biologisch aktiver Piperidinderivate verwendet. Diese Derivate werden dann auf potenzielle pharmazeutische Anwendungen untersucht, was die Vielseitigkeit der Verbindung in der pharmazeutischen Chemie unterstreicht .
Krebsmittel
Piperidinderivate haben sich als vielversprechend für die Anwendung als Krebsmittel erwiesen. Die strukturelle Flexibilität von this compound ermöglicht die Synthese von Verbindungen, die auf spezifische Krebswege zugeschnitten werden können .
Antimikrobielle und antimykotische Anwendungen
Die Derivate der Verbindung werden auf ihre antimikrobiellen und antimykotischen Eigenschaften untersucht. Dies ist besonders wichtig bei der Suche nach neuen Behandlungen gegen resistente Bakterien- und Pilzstämme .
Schmerzmittel und entzündungshemmende Medikamente
Forscher untersuchen die Verwendung dieser Verbindung bei der Entwicklung von Schmerzmitteln und entzündungshemmenden Medikamenten. Sein Piperidinkern ist ein häufiges Merkmal vieler schmerzlindernder und entzündungshemmender Medikamente .
Behandlung neurodegenerativer Erkrankungen
This compound ist ein Kandidat für die Synthese von Medikamenten zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer, was sein Potenzial zur Verbesserung der Gehirngesundheit zeigt .
Antivirale und Antimalaria-Therapien
Die Derivate der Verbindung werden auf ihre Verwendung in antiviralen und Antimalaria-Therapien untersucht. Dies spiegelt den anhaltenden Bedarf an neuen Behandlungen angesichts der sich entwickelnden Viruserkrankungen und der Malarieresistenz wider .
DNA-Methyltransferase-Inhibitoren
Als Reaktant trägt this compound zur Synthese von DNA-Methyltransferase-Inhibitoren bei. Diese Inhibitoren sind entscheidend für die Untersuchung epigenetischer Modifikationen und der Krebsbehandlung .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . CHK-1, or Checkpoint Kinase 1, is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapeutics .
Mode of Action
As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is used to synthesize other compounds that do. For example, in the synthesis of CHK-1 inhibitors, this compound likely contributes to the formation of the final active molecule that can inhibit the CHK-1 protein .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the final products synthesized using it. In the case of CHK-1 inhibitors, these molecules can interrupt the DNA damage response pathway. By inhibiting CHK-1, these molecules can prevent cancer cells from repairing their DNA, leading to cell death .
Result of Action
For instance, CHK-1 inhibitors can lead to the death of cancer cells by preventing DNA repair .
Action Environment
The action of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is primarily in the laboratory setting where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and solvent used can influence the efficiency of these synthesis reactions .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMPKMSTNKZKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672358 |
Source


|
| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-47-1 |
Source


|
| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
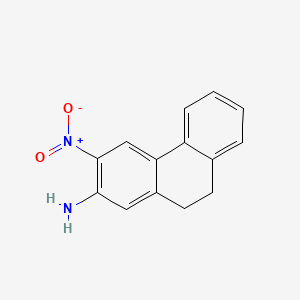
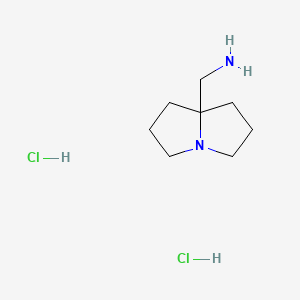

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

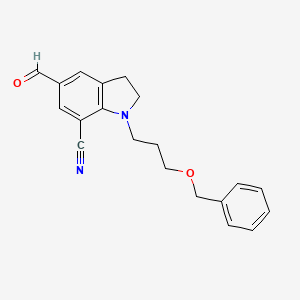
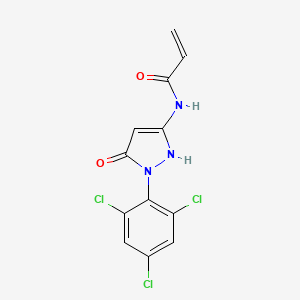
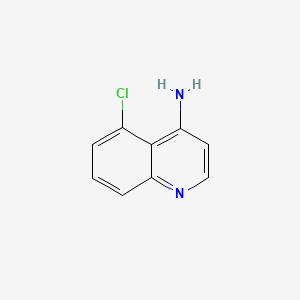

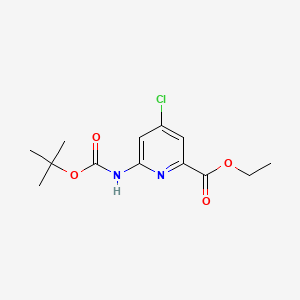
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
